Ethyl dimethylcarbamate
Overview
Description
Ethyl dimethylcarbamate is an organic compound with the molecular formula C5H11NO2. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Ethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It has been explored for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
Mode of Action
It’s known that ethyl dimethylcarbamate is an ester of carbamic acid . More research is required to understand the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
It’s known that this compound is a white solid with a molar mass of 89094 g·mol −1 . It has a solubility in water of 0.480 g cm −3 at 15 °C . These properties may impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which forms this compound, is exponentially accelerated at elevated temperatures . Therefore, higher concentrations of this compound are found in beverages that are heated during processing .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl dimethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to the accumulation of acetylcholine in synaptic clefts. This interaction is crucial in understanding its effects on the nervous system and its potential use as a pesticide .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase enzymes, leading to increased acetylcholine levels. This can impact cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the accumulation of acetylcholine can result in prolonged stimulation of cholinergic receptors, affecting neurotransmission and potentially leading to neurotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes. This binding inhibits the hydrolysis of acetylcholine, resulting in its accumulation. The inhibition of cholinesterase activity can lead to the overstimulation of cholinergic receptors, causing various physiological effects. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity on cholinesterase enzymes. Long-term exposure to this compound in in vitro and in vivo studies has shown potential neurotoxic effects, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase activity without causing significant toxicity. At high doses, this compound can lead to severe neurotoxic effects, including convulsions, respiratory distress, and even death. These threshold effects highlight the importance of determining safe dosage levels for its use in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cholinesterase enzymes. It is metabolized by hydrolysis to produce dimethylamine and ethyl carbamate. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution throughout the body. These transport and distribution mechanisms are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholinesterase enzymes primarily occurs in the synaptic clefts of neuronal cells. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, this compound is often produced using a phosgene-free method. This involves the reaction of dimethylamine with dimethyl carbonate in the presence of a suitable catalyst. This method is considered more environmentally friendly as it avoids the use of toxic phosgene.
Chemical Reactions Analysis
Types of Reactions: Ethyl dimethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce dimethylamine and ethyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents to produce corresponding carbamates.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Substitution: Various nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Hydrolysis: Dimethylamine and ethyl alcohol.
Oxidation: Corresponding carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparison with Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Dimethyl carbamate
Ethyl dimethylcarbamate stands out due to its specific molecular structure, which imparts unique properties and applications in various fields.
Properties
IUPAC Name |
ethyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHEDJJFGYYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218829 | |
Record name | N,N-Dimethylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687-48-9 | |
Record name | Carbamic acid, N,N-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylurethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL DIMETHYLCARBAMATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl dimethylcarbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS4FB5752R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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